![molecular formula C11H9FN2O2S2 B2850442 Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate CAS No. 338408-67-6](/img/structure/B2850442.png)
Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate: is a chemical compound characterized by its unique structure, which includes a thiadiazole ring and a fluorophenyl group
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate are currently unknown. This compound is a derivative of the thiazole group , which has been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Based on the known activities of other thiazole derivatives , it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities
Result of Action
Given the broad range of activities associated with thiazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as 4-fluorophenylhydrazine and carbon disulfide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced using reagents like sodium hydrosulfide.
Esterification: The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), methanol (CH3OH)
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfoxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of thiadiazole derivatives with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Methyl 2-(2-chloro-4-fluorophenyl)acetate
4-Fluoromethylphenidate
N-Methylbisfluoromodafinil
Uniqueness: Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate stands out due to its unique thiadiazole structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)thiadiazol-5-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S2/c1-16-9(15)6-17-11-10(13-14-18-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAVBARCMSIZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(N=NS1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
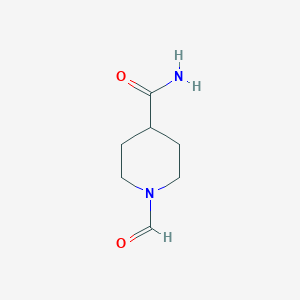
![7-Isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2850360.png)
![1-benzyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B2850361.png)
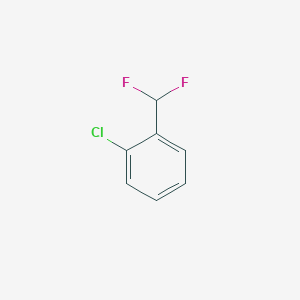
![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2850364.png)
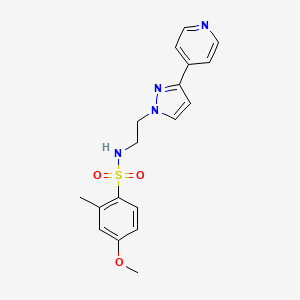
![N-(1-cyanocyclopentyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2850367.png)
![2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2850370.png)
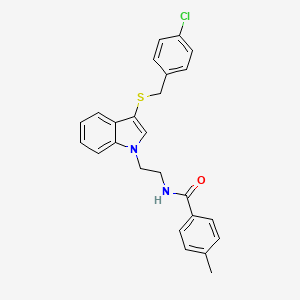
![N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2850376.png)
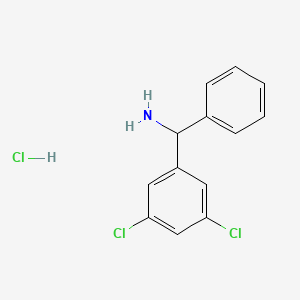
![N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2850380.png)
![2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2850381.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide](/img/structure/B2850382.png)
